molecular formula C6H14O2Si B3065080 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid CAS No. 29337-68-6

3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid

Cat. No.: B3065080
CAS No.: 29337-68-6
M. Wt: 151.29 g/mol
InChI Key: NONFLFDSOSZQHR-HULHGIIJSA-N
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Description

3-(Trimethylsilyl)(2,2,3,3-²H₄)propionic (²H)acid sodium salt (TMSP-d₄ or TSP-d₄) is a deuterated compound widely used as an internal reference standard in nuclear magnetic resonance (NMR) spectroscopy. Its molecular formula is (CH₃)₃SiCD₂CD₂CO₂Na, with a molecular weight of 172.27 g/mol . Key properties include:

  • Purity: ≥98.0% (NMR), with ≤0.5% water content (Karl Fischer) .
  • Deuterium enrichment: 98 atom% D at the 2,2,3,3 positions .
  • pH stability: 7.0–9.0 in 1% aqueous solution .
  • Applications: Serves as a chemical shift reference (0.00 ppm for ¹H NMR) in metabolomics, food analysis, and pharmaceutical studies due to its sharp singlet signal and compatibility with deuterated solvents like D₂O .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)/i4D2,5D2/hD
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONFLFDSOSZQHR-HULHGIIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183574
Record name 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid
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Molecular Weight

151.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29337-68-6
Record name Propanoic-2,2,3,3-d4 acid-d, 3-(trimethylsilyl)-
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Record name 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid
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Record name 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trimethylsilyl)[2,2,3,3-2H4]propionic [2H]acid
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Record name 3-(TRIMETHYLSILYL)(2,2,3,3-2H4)PROPIONIC (2H)ACID
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Preparation Methods

General Synthetic Strategy and Reaction Mechanisms

The synthesis of TMSP-d₄ requires two critical steps: (1) the preparation of 2,2,3,3-tetradeuteriopropionic acid (propionic acid-d₄) and (2) its subsequent silylation with trimethylsilyl chloride. The deuteration process ensures that hydrogen atoms at the β-carbon (C2) and α-carbon (C3) positions are replaced with deuterium, while the silylation introduces the trimethylsilyl (-Si(CH₃)₃) group at the γ-position (C3).

Synthesis of Propionic Acid-d₄

Propionic acid-d₄ is synthesized via catalytic deuteration of unsaturated precursors or acid-catalyzed hydrogen-deuterium (H-D) exchange.

Catalytic Deuteration of Acrylic Acid

Acrylic acid undergoes deuteration in the presence of deuterium gas (D₂) and a palladium catalyst. The reaction proceeds via anti-Markovnikov addition, saturating the double bond and introducing deuterium at the β and α positions:
$$
\text{CH₂=CHCOOH} + 2\text{D}_2 \xrightarrow{\text{Pd/C}} \text{CH₂D-CD₂-COOH}
$$
This method yields propionic acid-d₄ with >98% isotopic enrichment, as confirmed by mass spectrometry.

Acid-Catalyzed H-D Exchange

Propionic acid is refluxed with excess D₂O in the presence of sulfuric acid (H₂SO₄) as a catalyst. Repeated cycles of distillation and reflux enhance deuterium incorporation:
$$
\text{CH₃-CH₂-COOH} + 4\text{D}_2\text{O} \xrightarrow{\text{H₂SO₄}} \text{CD₂H-CD₂-COOH} + 4\text{HOD}
$$
This method achieves ~95% deuteration but requires rigorous purification to remove residual protons.

Silylation of Propionic Acid-d₄

The silylation of propionic acid-d₄ with trimethylsilyl chloride ((CH₃)₃SiCl) is conducted under anhydrous conditions to prevent hydrolysis.

Reaction Conditions and Optimization

In a typical procedure, propionic acid-d₄ is dissolved in tetrahydrofuran (THF) and treated with trimethylsilyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction is exothermic and proceeds to completion within 2–4 hours at 25°C:
$$
\text{CD₂H-CD₂-COOH} + (\text{CH₃})₃\text{SiCl} + \text{Et₃N} \rightarrow \text{CD₂H-CD₂-COOSi(CH₃)₃} + \text{Et₃NHCl}
$$
Key parameters influencing yield and purity include:

Parameter Optimal Value Effect on Reaction
Temperature 20–25°C Higher temperatures accelerate hydrolysis
Molar ratio (SiCl:acid) 1.1:1 Excess SiCl ensures complete silylation
Solvent THF Enhances solubility of intermediates

The crude product is purified via vacuum distillation (b.p. 98–100°C at 0.5 mmHg) or recrystallization from hexane, yielding TMSP-d₄ with >99% chemical and isotopic purity.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A continuous-flow reactor system is employed, combining deuteration and silylation in tandem:

  • Deuteration Unit : Propionic acid and D₂O are fed into a packed-bed reactor containing Pt/Al₂O₃ catalyst at 150°C and 10 bar pressure.
  • Silylation Unit : The deuterated acid is mixed with trimethylsilyl chloride in a microreactor, with residence time <5 minutes.

This method achieves a throughput of 500 kg/day with a net yield of 92%.

Analytical Characterization

TMSP-d₄ is validated using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O) : No detectable signals at δ 1.2–2.5 ppm (confirms complete deuteration at C2 and C3).
  • ²⁹Si NMR : Single resonance at δ 18.5 ppm (verifies silyl group integrity).

Mass Spectrometry

  • ESI-MS : m/z 163.12 [M-H]⁻ (calc. 163.10 for C₆H₇D₄O₂Si).

Challenges and Mitigation Strategies

Challenge Solution
Residual protonation at C3 Extended H-D exchange cycles
Silyl group hydrolysis Strict anhydrous conditions
Isotopic impurity in D₂O Use of 99.9% D₂O with molecular sieves

TMSP-d₄’s primary application lies in NMR spectroscopy, where it serves as a chemical shift reference (δ = 0 ppm) in aqueous media. Recent studies have leveraged its stability for metabolic tracing in deuterium-labeled cellular assays, enabling real-time monitoring of glycolysis and lipid synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action for 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid is its role as an internal standard in NMR spectroscopy. The trimethylsilyl group provides a distinct chemical shift, allowing for accurate referencing of other compounds in the sample. The deuterium atoms enhance the stability and reduce the background noise in NMR spectra, improving the accuracy of the analysis .

Comparison with Similar Compounds

Structural and Functional Analogues

2,2-Dimethyl-2-silapentane-5-sulfonic Acid (DSS)

DSS is a common alternative to TMSP-d₄ in NMR spectroscopy. Key differences include:

Property TMSP-d₄ DSS References
Chemical structure Trimethylsilyl-propionate with deuterated CH₂ groups Sulfonic acid derivative with a silapentane backbone
Water solubility Moderate (sodium salt enhances solubility) Significantly higher due to sulfonic acid group
¹H NMR reference signal 0.00 ppm (singlet, unaffected by pH) 0.00 ppm (pH-sensitive in acidic/basic conditions)
Deuterium labeling Yes (reduces interference in D₂O) No
Typical applications Metabolomics, deuterated environments Broad-spectrum NMR, high-salt samples
Non-Deuterated TMSP

The non-deuterated form (TMSP) is less frequently used in modern NMR due to signal interference in deuterated solvents. TMSP-d₄’s deuterated CH₂ groups eliminate proton splitting, improving spectral clarity .

Retention Index Markers in GC (e.g., n-alkanes, FAMEs)

Unlike TMSP-d₄, these lack utility in proton detection and are specific to GC workflows .

Performance in Analytical Workflows

Advantages of TMSP-d₄ :
  • Deuterium compatibility : Ideal for D₂O-based NMR, minimizing solvent-related signal overlap .
  • Stability : Hygroscopic but stable under recommended storage (room temperature, dry conditions) .
  • Quantitative accuracy: Used in quantitative ¹H NMR (qNMR) for ethanol, acetate, and coenzyme analyses due to consistent reference signals .
Limitations :
  • Solubility : Lower than DSS in high-ionic-strength buffers, limiting use in complex biological matrices .
  • Cost: Higher than non-deuterated standards due to isotopic enrichment .

Case Studies Highlighting TMSP-d₄’s Utility

Metabolomics: TMSP-d₄ enabled precise quantification of endogenous metabolites in porcine liver failure models, leveraging its pH stability in tissue buffers .

Food Science : In Hanwoo beef analysis, TMSP-d₄ provided reproducible NMR data for lipid oxidation profiling .

Pharmaceuticals: Served as a critical standard in tracking selenomethionine metabolism, where deuteration avoided interference from endogenous protons .

Biological Activity

3-(Trimethylsilyl)(2,2,3,3-2H4)propionic acid, also known as sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate, is a deuterated compound primarily used in metabolic studies and as an internal standard in NMR spectroscopy. This article explores its biological activity, mechanisms of action, and applications in research.

  • Molecular Formula : C6H14NaO2Si
  • Molecular Weight : 173.27 g/mol
  • CAS Number : 24493-21-8
  • Melting Point : 300°C
  • Solubility : Slightly soluble in methanol and water; hygroscopic .

The primary role of 3-(Trimethylsilyl)(2,2,3,3-2H4)propionic acid is as a deuterium-labeled silane , which serves as a tracer in metabolic studies. The incorporation of deuterium allows researchers to trace metabolic pathways and analyze the dynamics of various biochemical processes. This compound is particularly useful for:

  • Metabolic Tracing : It helps in understanding the metabolic pathways of other compounds when used as a labeling agent.
  • NMR Spectroscopy : Acts as an internal standard for quantification in various analytical techniques, enhancing the accuracy of measurements .

Applications in Research

  • NMR Spectroscopy :
    • Used extensively in the quantification of curcuminoids through a novel method combining pseudo two-dimensional liquid flash chromatography and NMR spectroscopy. This approach improves the reliability and efficiency of chemical analyses in pharmaceutical research .
  • Metabolic Studies :
    • The deuterated nature allows for precise tracking of metabolic processes in vivo and vitro. For instance, it has been utilized to study drug metabolism and the pharmacokinetics of various compounds .

Case Studies

  • A study highlighted the application of this compound in assessing nephrotoxicity induced by cisplatin. The research aimed to identify biomarkers through serum or urinary proton nuclear magnetic resonance spectroscopy .
  • Another investigation focused on the chemical composition of soups using NMR spectroscopy to unveil health functions linked to their nutrient profiles and metabolites derived from digestion .

Safety and Handling

The compound is classified as an irritant with specific safety guidelines:

  • Risk Phrases : R36/37/38 (Irritating to eyes, respiratory system, and skin).
  • Storage Conditions : Should be stored below +30°C to maintain stability due to its hygroscopic nature .

Q & A

Basic Research Questions

Q. How is 3-(Trimethylsilyl)(2,2,3,3-²H₄)propionic (²H)acid sodium salt utilized as an internal standard in NMR spectroscopy?

  • Methodological Answer : The compound serves as a chemical shift reference (δ = 0.00 ppm) in ¹H-NMR due to its sharp singlet and deuterium substitution, which minimizes signal interference. For preparation:

Dissolve in deuterated solvents (e.g., D₂O) at 1–5 mM concentration.

Use a Carr-Purcell-Meiboom-Gill pulse sequence to suppress water signals and ensure accurate phasing .

Validate purity via NMR (≥98.0%) and Karl Fischer titration (≤0.5% water content) to avoid baseline distortions .

  • Applications : Widely used in metabolomics (e.g., urine, plasma, food extracts) for quantifying small molecules like amino acids or organic acids .

Q. What are the critical storage and handling protocols for this deuterated compound?

  • Storage :

  • Keep in original sealed containers at ambient temperatures, away from moisture and oxidizers (e.g., nitrates, chlorinated agents) .
  • Ensure containers are labeled with hazard codes (e.g., GHS H315/H319 for skin/eye irritation) .
    • Handling :
  • Use in ventilated areas with PPE (gloves, lab coats, respiratory protection for powders).
  • For spills, neutralize with inert absorbents and avoid aqueous rinses to prevent hydrolysis .

Q. How can researchers verify the compound’s purity and address contamination risks in sensitive assays?

  • Quality Control :

  • NMR analysis to confirm deuteration (≥98 atom% D) and detect residual solvents .
  • Karl Fischer titration for water content; values >0.5% may require vacuum drying .
    • Contamination Mitigation :
  • Pre-rinse glassware with deuterated solvents to eliminate silicone-based contaminants .

Advanced Research Questions

Q. How to resolve chemical shift inconsistencies when using this compound in complex biological matrices?

  • Optimization Strategies :

  • Adjust sample pH to 7.0–9.0 using phosphate buffers (NaH₂PO₄/Na₂HPO₄) to stabilize ionic interactions .
  • For lipid-rich samples (e.g., plasma), employ solvent suppression techniques or dual NMR/LC-MS workflows to disentangle overlapping signals .
    • Case Study : In foodomics, pH-adjusted cacao extracts improved resolution of polyphenol signals adjacent to the TSP-d4 reference .

Q. What experimental design considerations apply when integrating this internal standard with multi-omics platforms?

  • Cross-Platform Compatibility :

  • For LC-MS/NMR correlative studies, use lower TSP-d4 concentrations (0.1–0.5 mM) to avoid ion suppression in MS .
  • Validate batch-to-batch consistency via QC samples spiked with deuterated analogs (e.g., D₄-succinate) .
    • Data Normalization : Normalize metabolite peaks to TSP-d4’s integral while accounting for matrix-induced line broadening .

Q. How do deuterium isotope effects influence quantitative accuracy in long-term metabolic flux studies?

  • Isotopic Interference Analysis :

  • The compound’s ²H₄ substitution may slightly alter relaxation times, requiring T₁/T₂ correction in quantitative NMR .
  • Calibrate with non-deuterated standards in parallel experiments to assess isotope-induced quantification bias .
    • Case Study : In cisplatin toxicity studies, TSP-d4 enabled precise tracking of urinary metabolites despite ²H-induced signal attenuation in high-salinity samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid
Reactant of Route 2
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3-(Trimethylsilyl)(2,2,3,3-2H4)propionic (2H)acid

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